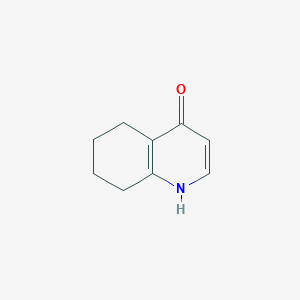![molecular formula C20H16F3NO2S2 B2408657 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine CAS No. 339017-02-6](/img/structure/B2408657.png)
4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including methyl groups, a phenylsulfonyl group, and a phenylsulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific synthesis references or procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic core, while the substituents add steric bulk and electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups. The sulfanyl group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring might make it somewhat polar, while the trifluoromethyl group could increase its volatility .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine is involved in various chemical syntheses and structural analyses. For instance, Ryzhkova et al. (2023) explored the multicomponent reaction of related compounds to synthesize derivatives with good yield, focusing on structural confirmation through various spectroscopic methods and assessing ADME properties (Ryzhkova et al., 2023). Similarly, compounds with similar structural features are used in synthesizing fluorinated polyamides, as detailed by Liu et al. (2013), who highlighted their solubility and thermal properties (Liu et al., 2013).
Photoluminescence and Material Science
In material science, particularly in photoluminescence studies, compounds similar to 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine are significant. For example, Constable et al. (2014) reported on iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, demonstrating their photoluminescence properties and quantum yields (Constable et al., 2014). This highlights the potential use of such compounds in developing new photoluminescent materials.
Antimicrobial Properties
In the realm of pharmacology, there's research indicating that structures related to 4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine have antimicrobial properties. Alsaedi et al. (2019) synthesized pyrazolo[1,5-a]pyrimidine ring systems with a phenylsulfonyl moiety, which exhibited notable antimicrobial activities, surpassing the activity of reference drugs in some cases (Alsaedi et al., 2019).
Catalysis and Organic Synthesis
In organic synthesis and catalysis, derivatives of such compounds are used as intermediates or catalysts. Qu et al. (2014) synthesized P-chiral pyridyl-dihydrobenzooxaphosphole ligands for use in asymmetric hydrogenation, demonstrating the versatility of these compounds in catalytic applications (Qu et al., 2014).
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S2/c1-13-11-14(2)24-19(18(13)28(25,26)17-9-4-3-5-10-17)27-16-8-6-7-15(12-16)20(21,22)23/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCHYCKBFOIEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)
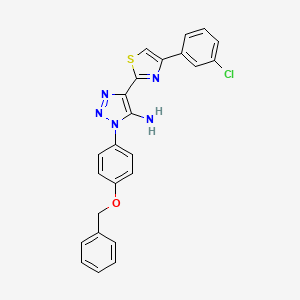
![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)
![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)
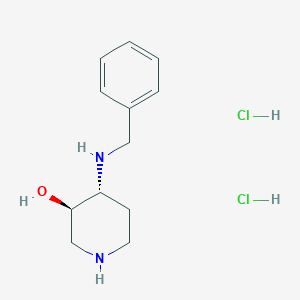
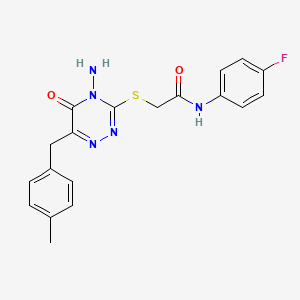
![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2408586.png)
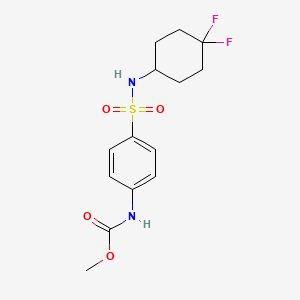
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)
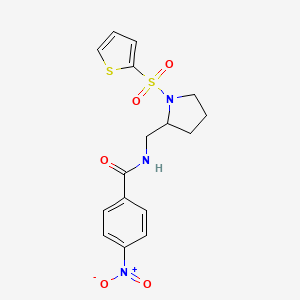
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)
